2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2. A sulfanyl (-S-) bridge connects the triazole ring to an acetohydrazide moiety, which is further functionalized with an (E)-configured 2-hydroxyphenyl methylidene group.
Properties
Molecular Formula |
C24H20ClN5O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-16-6-12-20(13-7-16)30-23(17-8-10-19(25)11-9-17)28-29-24(30)33-15-22(32)27-26-14-18-4-2-3-5-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
DTCIXXMOZANJEN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide represents a novel class of triazole derivatives with significant potential in medicinal chemistry. This article focuses on its biological activity , including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Molecular Characteristics
- Molecular Formula : C17H16ClN5OS
- Molecular Weight : 373.86 g/mol
- CAS Number : 893726-63-1
The compound features a triazole ring, which is known for its diverse biological activities, linked to a sulfanyl group and a hydrazide moiety. This structural combination is anticipated to enhance its pharmacological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to the one have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.91 mg/L to 15.63 mg/L, indicating potent antimicrobial effects comparable to standard antibiotics such as cefuroxime and ampicillin .
Table 1: Antibacterial Activity of Related Triazole Compounds
| Compound Name | MIC (mg/L) | Bacteria Targeted | Reference |
|---|---|---|---|
| Compound A | 3.91 | Staphylococcus aureus | |
| Compound B | 15.63 | Escherichia coli | |
| Compound C | 6.25 | Bacillus subtilis |
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Studies indicate that derivatives with similar structural motifs exhibit significant activity against fungi, including Candida albicans. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Some compounds have shown promising results against various cancer cell lines, including breast and colon cancer cells. For example, one study reported an IC50 value of 6.2 μM against the HCT-116 colon carcinoma cell line for a related compound .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | HCT-116 | 6.2 | |
| Compound E | T47D (Breast Cancer) | 27.3 | |
| Compound F | MCF-7 | 43.4 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Interaction with Cellular Targets : The presence of the sulfanyl group enhances binding affinity to biological macromolecules such as proteins and nucleic acids.
- Induction of Apoptosis : In cancer cells, triazole derivatives may trigger programmed cell death through various signaling pathways.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives, including those structurally related to our compound. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting that further optimization could yield even more effective agents .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of triazole-based compounds against multiple cancer cell lines. The study concluded that specific structural features, such as the presence of halogenated phenyl groups, enhanced cytotoxicity against resistant cancer strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in the benzylidene substituent and triazole ring substitutions. These modifications impact physicochemical properties (e.g., polarity, lipophilicity) and bioactivity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound likely increases aqueous solubility compared to ethoxy () or methyl () analogs but may reduce membrane permeability due to polarity .
- Melting Points: Compounds with polar substituents (e.g., hydroxyl, dimethylamino) generally exhibit higher melting points. For example, a dimethylamino-substituted analog (Compound 10 in ) melts at 169–170°C, while the 4-methylphenyl derivative (Compound 9) melts at 189–190°C .
Bioactivity Correlations
- Anticancer Potential: Triazole-thioacetohydrazides with electron-withdrawing groups (e.g., trifluoromethoxy in ) show inhibitory effects on cancer spheroid growth, suggesting the target compound’s 4-chlorophenyl group may enhance similar activity .
- Structure-Activity Relationships (SAR) : The hydroxyl group may improve target binding via H-bonding, as seen in analogs like aglaithioduline, which shares ~70% similarity with SAHA (a histone deacetylase inhibitor) .
Computational Similarity Metrics
- Tanimoto Scores: Structural analogs with >0.8 Tanimoto similarity (e.g., ethoxy vs.
- Dice Coefficients : Functional group variations (e.g., hydroxyl → ethoxy) reduce similarity scores but retain core pharmacophore recognition .
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The triazole ring serves as the foundational structure for this compound. Modern synthetic approaches prioritize microwave-assisted techniques to enhance efficiency and yield. As detailed in recent studies, the triazole core is constructed via a three-step process:
- Amide Formation : A carboxylic acid derivative (e.g., 4-chlorobenzoic acid) is converted to the corresponding amide using a greener method involving urea and boric acid. The mixture is heated at 160–180°C for 10–30 minutes, yielding the amide intermediate.
- Hydrazide Synthesis : The amide is reacted with hydrazine hydrate in absolute ethanol under microwave irradiation (150°C, 4 hours), producing the hydrazide.
- Triazole Cyclization : The hydrazide is condensed with a nitrile (e.g., 4-methylbenzonitrile) in n-butanol with potassium carbonate as a base. Microwave irradiation (150°C, 2 hours) facilitates ring closure, forming the 1,2,4-triazole derivative.
Key reaction conditions and yields are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Formation | Urea, boric acid, 160–180°C, 10–30 min | 85–90 | >90 |
| Hydrazide Synthesis | Hydrazine hydrate, ethanol, 150°C (microwave) | 75–80 | 88–92 |
| Triazole Cyclization | Nitrile, K₂CO₃, n-butanol, 150°C (microwave) | 70–75 | 85–90 |
This method minimizes side reactions such as transamination, which are common in traditional high-temperature syntheses.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) bridge at the 3-position of the triazole is introduced via nucleophilic substitution. The triazole intermediate (bearing a leaving group, typically bromide) reacts with thioacetic acid or potassium thioacetate in dimethylformamide (DMF) at 80–90°C for 6–8 hours. For example:
$$
\text{Triazole-Br} + \text{HS-CH}2\text{COOH} \xrightarrow{\text{DMF, 85°C}} \text{Triazole-S-CH}2\text{COOH} + \text{HBr}
$$
Purification via recrystallization from ethanol yields the sulfanyl-acetic acid derivative with >85% purity.
Formation of the Acetohydrazide Moiety
The acetic acid derivative is converted to acetohydrazide through reaction with hydrazine hydrate. In a typical procedure:
- The sulfanyl-acetic acid (1 equiv) is dissolved in thionyl chloride (SOCl₂) under reflux for 2 hours to form the acyl chloride.
- The acyl chloride is treated with hydrazine hydrate (2 equiv) in dichloromethane at 0–5°C, yielding the acetohydrazide.
$$
\text{Triazole-S-CH}2\text{COCl} + \text{NH}2\text{NH}2 \rightarrow \text{Triazole-S-CH}2\text{CONHNH}_2 + \text{HCl}
$$
The product is isolated by filtration and washed with cold ethanol to remove excess hydrazine.
Schiff Base Condensation
The final step involves forming the Schiff base by condensing the acetohydrazide with 2-hydroxybenzaldehyde. This reaction is conducted in ethanol under acidic catalysis (e.g., glacial acetic acid) at 60–70°C for 4–6 hours:
$$
\text{Triazole-S-CH}2\text{CONHNH}2 + \text{OHC-C}6\text{H}4\text{-OH} \xrightarrow{\text{EtOH, H⁺}} \text{Triazole-S-CH}2\text{CONH-N=CH-C}6\text{H}4\text{-OH} + \text{H}2\text{O}
$$
The E-configuration of the imine bond is confirmed via NMR and X-ray crystallography. The product is purified through recrystallization from a methanol-water mixture, achieving a purity of 90–95%.
Optimization and Purification Techniques
Microwave vs. Conventional Heating :
Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional methods. For instance, triazole cyclization under microwave irradiation requires 2 hours versus 8–12 hours thermally.
Solvent Selection :
- n-Butanol : Optimal for triazole cyclization due to high boiling point and polarity.
- Ethanol : Preferred for Schiff base condensation to stabilize the imine product.
Purification Methods :
- Recrystallization : Employed for intermediates using ethanol or methanol.
- Column Chromatography : Used for final product purification (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
A comparison of key parameters across methodologies reveals the superiority of microwave-assisted routes:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 2–4 hours | 8–24 hours |
| Yield | 70–75% | 50–60% |
| Purity | 85–90% | 70–80% |
| Energy Consumption | Low | High |
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis involves a multi-step process:
Triazole-thiol intermediate preparation : React 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with a methyl ester precursor (e.g., methyl-[(benzoxazol-2-yl)sulfanyl] acetate) in ethanol under reflux.
Hydrazide formation : Treat the intermediate with hydrazine hydrate to generate the acetohydrazide core .
Schiff base condensation : React the hydrazide with 2-hydroxybenzaldehyde in methanol under reflux to form the final hydrazone derivative. Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify by recrystallization .
Basic Question: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- IR spectroscopy : Identify key functional groups (e.g., C=S at ~1250 cm⁻¹, N-H stretches at ~3200 cm⁻¹).
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) and carbon signals (e.g., triazole carbons at ~150–160 ppm) .
- X-ray crystallography : Use SHELX software for single-crystal structure determination to resolve bond lengths, angles, and supramolecular interactions .
Advanced Question: How can synthetic yields be optimized for large-scale production?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, reagent stoichiometry, solvent polarity) to identify optimal conditions. For example, ethanol/water mixtures may improve crystallization efficiency .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-oxidation of thiol groups) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
Advanced Question: How to resolve contradictions in reported biological activities of analogs?
Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) on bioactivity. For example, fluorinated triazoles ( ) show enhanced antibacterial activity but reduced anticancer effects compared to chlorinated analogs .
- In vitro validation : Use 3D cancer spheroid models to assess anti-migratory effects, as monolayer assays may underestimate efficacy .
- Statistical rigor : Apply ANOVA with post hoc Tukey’s test to confirm significance (e.g., p < 0.01 for bleeding time assays in ) .
Advanced Question: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tubulin or histone deacetylases (HDACs). Focus on the triazole-thiol and hydrazone moieties as pharmacophores .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) and identify critical residues .
- Quantum mechanical calculations : Calculate electrostatic potential maps to rationalize reactivity trends (e.g., nucleophilic attack at the sulfanyl group) .
Advanced Question: How to design experiments for evaluating anticancer mechanisms?
Answer:
- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, EMT) in treated cancer cells .
- Target validation : Use CRISPR-Cas9 to knock out candidate targets (e.g., STAT3) and assess rescue of phenotype .
- In vivo models : Administer the compound (10–50 mg/kg) in xenograft mice and measure tumor volume reduction via caliper or bioluminescence imaging .
Advanced Question: What strategies mitigate challenges in crystallographic analysis?
Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle non-merohedral twinning, common in triazole derivatives .
- High-resolution data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve disorder in the hydrazone moiety .
- Hydrogen bonding analysis : Map interactions (e.g., O–H···N between hydroxyphenyl and triazole) to explain packing motifs .
Advanced Question: How to address solubility issues in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the hydroxyphenyl moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
